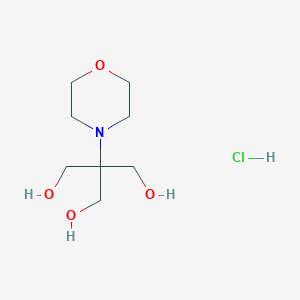
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a morpholine ring and hydroxymethyl groups, making it a versatile reagent in chemical synthesis and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride typically involves the reaction of morpholine with formaldehyde and a suitable acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Catalyst: Acid catalysts such as hydrochloric acid.
Solvent: Aqueous or organic solvents depending on the desired purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of morpholine and formaldehyde.
Catalysis: Use of robust acid catalysts to facilitate the reaction.
Purification: Multi-step purification processes including crystallization and filtration to obtain high-purity product.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Methyl derivatives.
Substitution Products: Various substituted morpholine derivatives.
科学研究应用
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the morpholine ring can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol
- 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolacetate
- 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolphosphate
Uniqueness
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diolhydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biological and medicinal applications where solubility is crucial.
属性
分子式 |
C8H18ClNO4 |
|---|---|
分子量 |
227.68 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-2-morpholin-4-ylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c10-5-8(6-11,7-12)9-1-3-13-4-2-9;/h10-12H,1-7H2;1H |
InChI 键 |
LTBCLWWGUYBHBT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(CO)(CO)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


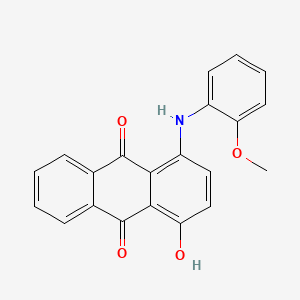

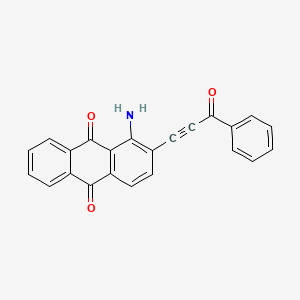
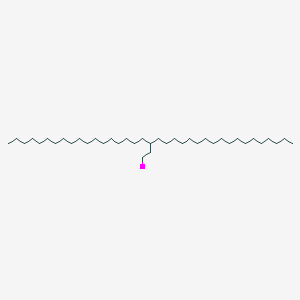
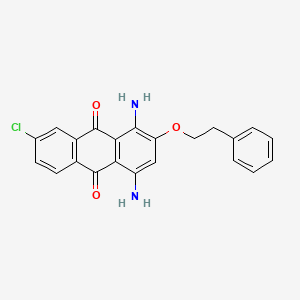
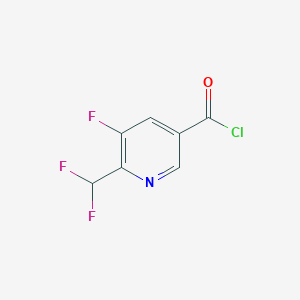
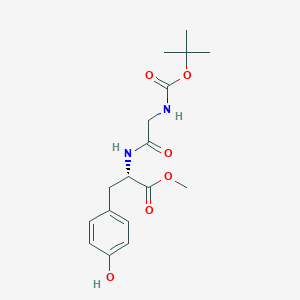
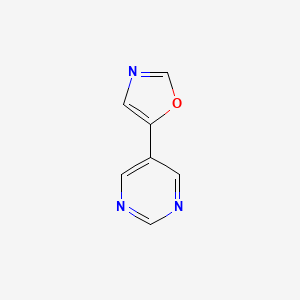
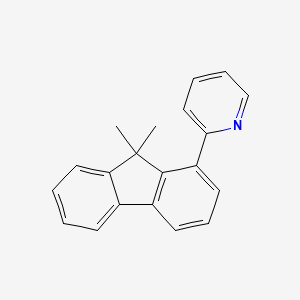
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
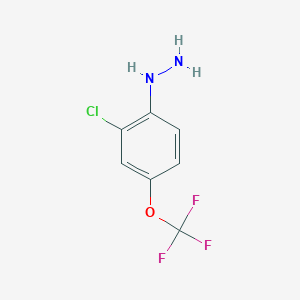
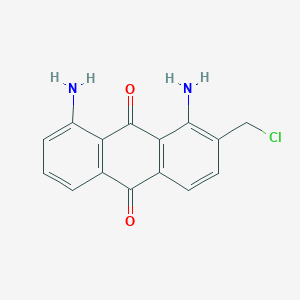
![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
